molecular formula C13H20ClN B6187269 2-(1-phenylcyclopentyl)ethan-1-amine hydrochloride CAS No. 2639444-45-2

2-(1-phenylcyclopentyl)ethan-1-amine hydrochloride

Cat. No.: B6187269
CAS No.: 2639444-45-2
M. Wt: 225.8
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Description

2-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19N·HCl. It is a derivative of cyclopentylamine, where the cyclopentyl ring is substituted with a phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-phenylcyclopentyl)ethan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Phenylcyclopentyl Intermediate: : The initial step involves the formation of the phenylcyclopentyl intermediate. This can be achieved through the Friedel-Crafts alkylation of cyclopentane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Amination: : The phenylcyclopentyl intermediate is then subjected to amination. This can be done by reacting the intermediate with ethylamine under suitable conditions to form 2-(1-phenylcyclopentyl)ethan-1-amine.

  • Hydrochloride Formation: : Finally, the amine is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-phenylcyclopentyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or alkoxides.

Scientific Research Applications

2-(1-phenylcyclopentyl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(1-phenylcyclopentyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1-phenylcyclopentyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    2-(1-phenylcyclopentyl)ethan-1-amine: The free base form of the compound without the hydrochloride salt.

    1-(2-phenylcyclopentyl)ethan-1-amine: A structural isomer with the phenyl group attached to a different position on the cyclopentyl ring.

    Cyclopentylamine derivatives: Other derivatives of cyclopentylamine with different substituents on the cyclopentyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its chemical properties and biological activity.

Properties

CAS No.

2639444-45-2

Molecular Formula

C13H20ClN

Molecular Weight

225.8

Purity

95

Origin of Product

United States

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